molecular formula C18H25NO5S2 B12620535 N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide

N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide

Cat. No.: B12620535
M. Wt: 399.5 g/mol
InChI Key: FNFMELPEOSJDCR-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is a benzamide derivative featuring a cycloheptyl group attached to the amide nitrogen and a sulfonyl-linked 1,1-dioxidotetrahydrothiophen-3-yl moiety at the meta position of the benzamide core.

Properties

Molecular Formula

C18H25NO5S2

Molecular Weight

399.5 g/mol

IUPAC Name

N-cycloheptyl-3-(1,1-dioxothiolan-3-yl)sulfonylbenzamide

InChI

InChI=1S/C18H25NO5S2/c20-18(19-15-7-3-1-2-4-8-15)14-6-5-9-16(12-14)26(23,24)17-10-11-25(21,22)13-17/h5-6,9,12,15,17H,1-4,7-8,10-11,13H2,(H,19,20)

InChI Key

FNFMELPEOSJDCR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cycloheptyl Intermediate: The cycloheptyl group is introduced through a cyclization reaction, often using cycloheptanone as a starting material.

    Introduction of the Benzamide Moiety: The benzamide group is typically introduced through an amidation reaction, where an amine reacts with a benzoyl chloride derivative.

    Addition of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, using reagents such as sulfur trioxide or chlorosulfonic acid.

    Incorporation of the 1,1-Dioxidotetrahydrothiophen-3-yl Group: This step involves the reaction of the intermediate with a thiophene derivative, followed by oxidation to form the 1,1-dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the 1,1-dioxidotetrahydrothiophen-3-yl group.

    Substitution: The benzamide moiety can undergo substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The 1,1-dioxidotetrahydrothiophen-3-yl group is known to interact with sulfur-containing enzymes, potentially inhibiting their function. Additionally, the benzamide moiety can interact with protein targets, affecting cellular pathways and processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and analogs from the provided evidence:

Compound Name Amide Substituent Benzamide Substituent(s) Key Functional Groups Potential Applications
N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide (Target) Cycloheptyl 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl] Sulfonyl, tetrahydrothiophene dioxide Catalysis, drug design (hypothetical)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl 3-methyl Hydroxyl, dimethyl Metal-catalyzed C–H functionalization
3-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide 1,1-dioxidotetrahydrothiophen-3-yl 3-amino Amino, tetrahydrothiophene dioxide Unspecified (building block)
Key Observations:

Amide Substituents: The cycloheptyl group in the target compound introduces significant steric bulk compared to the smaller 2-hydroxy-1,1-dimethylethyl group in or the 1,1-dioxidotetrahydrothiophen-3-yl group in . This bulk may hinder accessibility in catalytic processes but enhance selectivity or stability . The sulfonyl group in the target compound is a stronger electron-withdrawing group (EWG) than the methyl or amino groups in analogs. EWGs can activate aromatic rings for electrophilic substitution or modulate directing group efficiency in C–H functionalization .

Benzamide Substituents :

  • The tetrahydrothiophene dioxide moiety in the target and compounds provides a rigid, polar structure that may enhance solubility in polar solvents or participate in hydrogen bonding.

Reactivity and Catalytic Potential

  • Compound : The N,O-bidentate directing group enables chelation-assisted C–H bond functionalization, a property critical for regioselective metal-catalyzed reactions .
  • The cycloheptyl group’s steric hindrance could further limit metal coordination, reducing catalytic utility compared to ’s compound .
  • Compound: The amino group at the 3-position could serve as a directing group or participate in hydrogen bonding, but its lack of a sulfonyl or hydroxyl group limits electronic modulation .

Physicochemical Properties

  • Solubility : The tetrahydrothiophene dioxide and sulfonyl groups in the target compound likely improve water solubility compared to the hydrophobic 3-methyl group in . However, the cycloheptyl group may counterbalance this by introducing hydrophobicity .
  • Thermal Stability : Sulfonyl groups generally enhance thermal stability, suggesting the target compound may exhibit higher decomposition temperatures than ’s hydroxyl-containing analog.

Biological Activity

N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be summarized as follows:

PropertyValue
Molecular Formula C₁₈H₂₅N₃O₄S
Molecular Weight 379.5 g/mol
CAS Number 1144458-01-4

The compound features a cycloheptyl group, a benzamide core, and a dioxidotetrahydrothiophenyl moiety, which contribute to its diverse functional properties.

Mechanisms of Biological Activity

Preliminary studies suggest that this compound exhibits anti-inflammatory and anticancer properties. The mechanisms through which these effects are mediated include:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction could influence various biological pathways relevant to inflammation and cancer progression.
  • Cell Signaling Pathways : Research indicates that the compound may affect cell signaling pathways involved in the inflammatory response and tumor growth.

Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of similar compounds demonstrated that derivatives containing dioxidotetrahydrothiophenyl groups significantly inhibited lipopolysaccharide-induced nitric oxide (NO) production in RAW 264.7 cells. The inhibition was statistically significant (p < 0.05), indicating potential therapeutic applications in treating inflammatory conditions .

Anticancer Properties

Research into the anticancer effects of compounds with similar structures revealed that they could induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic proteins and cell cycle regulators. For instance, compounds targeting specific kinases have shown promise in reducing tumor growth in preclinical models.

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Case Study 1: Anti-inflammatory Effects
    • Objective : To evaluate the anti-inflammatory potential of N-cycloheptyl derivatives.
    • Method : RAW 264.7 cells were treated with varying concentrations of the compound.
    • Results : Significant inhibition of NO production was observed, supporting its potential use as an anti-inflammatory agent.
  • Case Study 2: Anticancer Activity
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Method : Cancer cell lines were exposed to different concentrations of the compound.
    • Results : A dose-dependent increase in apoptosis was noted, indicating promising anticancer activity.

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